molecular formula C11H16N2O3 B1470046 1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1513281-80-5

1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No.: B1470046
CAS No.: 1513281-80-5
M. Wt: 224.26 g/mol
InChI Key: QQQYOHZDHVKJFE-UHFFFAOYSA-N
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Description

1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates : This study presents the synthesis of methyl 1-tert-butylaziridine-2-carboxylate and its subsequent reactions, which could be relevant to understanding the chemical behavior of similar compounds like 1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid (Porta, Capuzzi, & Bettarini, 1994).

  • Pyrrolopyridine Analogs of Nalidixic Acid : This research discusses the synthesis of pyrrolopyridine analogs from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, which shares a structural similarity with the compound (Toja, Kettenring, Goldstein, & Tarzia, 1986).

  • Recyclization of Methyl 1-Aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates : This study focuses on the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with hydrazines, a process that could provide insights into the reactivity of similar compounds (Filimonov, Silaichev, Kodess, Ezhikova, & Maslivets, 2015).

  • Regio-selective Synthesis of Novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic Acid Building Block : This research offers a regio-selective synthesis approach for a similar compound, which may provide valuable insights for synthesizing this compound (Nguyen, Schiksnis, & Michelotti, 2009).

Potential Applications in Pharmacology

  • Synthesis of Some Novel (E)-Methyl 2,4-Dimethyl-5-(3-oxo-3-Phenylprop-1-en-1-yl)-1H-Pyrrole-3-Carboxylate Derivatives as Antimicrobial Agents : This paper discusses the synthesis and evaluation of novel pyrrole-3-carboxylate derivatives for antimicrobial activities, suggesting potential pharmacological applications for structurally related compounds (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).

  • Spiroheterocyclization of Methyl 1-Aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates : The study presents the interaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with arylamino-inden-1-ones, highlighting potential applications in creating novel pharmaceutical compounds (Silaichev, Filimonov, Slepukhin, & Maslivets, 2012).

Mechanism of Action

Properties

IUPAC Name

1-[2-(butylamino)-2-oxoethyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-3-5-12-10(14)8-13-6-4-9(7-13)11(15)16/h4,6-7H,2-3,5,8H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQYOHZDHVKJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.